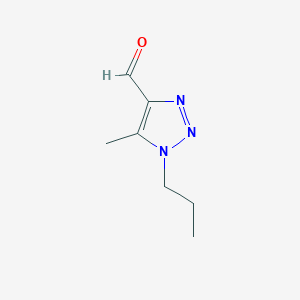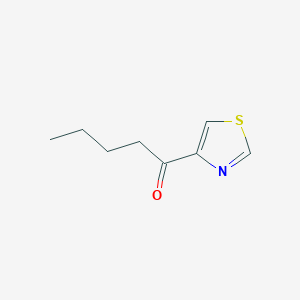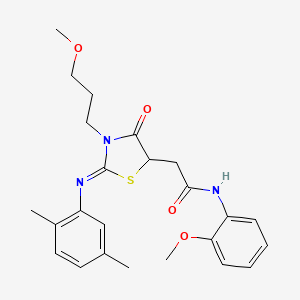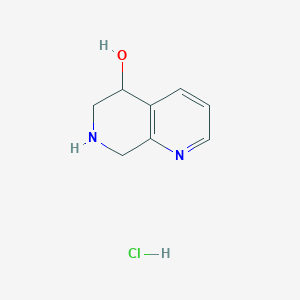![molecular formula C10H16O2S B13066324 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)spiro[34]octane-2-carboxylic acid is a chemical compound with the molecular formula C10H16O2S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)spiro[3One common method includes the annulation of cyclopentane rings or the formation of four-membered rings through various annulation strategies . The reaction conditions often involve the use of catalysts and specific reagents to ensure the stereoselective formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable synthetic routes that can be optimized for yield and purity. These methods would typically include the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Applications De Recherche Scientifique
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential therapeutic applications, such as its use in drug discovery and development, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The sulfur atom and carboxylic acid group can participate in various chemical interactions, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic carboxylic acids and sulfur-containing spirocyclic compounds. Examples include spiro[3.4]octane-2-carboxylic acid and spiro[3.4]octane-2-thiol.
Uniqueness
2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying the effects of sulfur-containing functional groups in spirocyclic systems and exploring new applications in various fields.
Propriétés
Formule moléculaire |
C10H16O2S |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2-methylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c1-13-10(8(11)12)6-9(7-10)4-2-3-5-9/h2-7H2,1H3,(H,11,12) |
Clé InChI |
JSFCYWVDHLOJCN-UHFFFAOYSA-N |
SMILES canonique |
CSC1(CC2(C1)CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13066279.png)



![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-sulfonyl chloride](/img/structure/B13066350.png)
